1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine
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Overview
Description
1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 4-methyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 4-(2,5-Difluorophenyl)-1-(4-methoxybenzoyl)semicarbazide
Comparison: 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-7-5-15-16(11(7)14)6-8-4-9(12)2-3-10(8)13/h2-5H,6,14H2,1H3 |
InChI Key |
XUPXJNQWWUIRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CC2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
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